1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring a difluoromethyl substituent on the 3-position of one pyrazole ring and a methyl-substituted pyrazole linked via a methanamine bridge. The difluoromethyl group enhances metabolic stability and bioavailability, making it a critical structural motif in drug design .
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-9(2-4-14-16)7-13-6-8-3-5-17(15-8)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
XCRGUAXUGYUGRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Key Strategies
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves three critical stages:
- Pyrazole ring formation
- Introduction of the difluoromethyl group
- Methanamine bridge coupling
Pyrazole Ring Synthesis
Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 1-methylpyrazole subunit, the following optimized conditions are employed:
| Precursor | Reagent/Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-(Ethoxycarbonyl)pentane-2,4-dione | Methylhydrazine | EtOH, reflux, 6 hr | 82% | |
| 3-Formylchromone | Difluoroacetohydrazonoyl bromide | CH₃CN, 60°C, 12 hr | 76% |
The choice of electron-withdrawing groups (EWGs) at the 3-position of chromones enhances cycloaddition efficiency in [3+2] reactions.
Difluoromethylation Techniques
Direct Fluorination Methods
Difluoromethyl groups are introduced via nucleophilic substitution or radical pathways:
Nucleophilic Substitution
Using difluoroacetohydrazonoyl bromides as fluorinating agents:
R-Br + HCF₂SO₂Cl → R-CF₂H (in presence of CuI/DMF)
Optimized Conditions :
Radical Difluoromethylation
Employing Zn(SO₂CF₂H)₂ as a CF₂H radical source:
Pyrazole-N₂⁺ + •CF₂H → Pyrazole-CF₂H (UV light, 40°C)
Advantages :
Methanamine Bridge Construction
The final coupling step utilizes reductive amination or Ullmann-type reactions:
Reductive Amination
Reactants :
- 1-(Difluoromethyl)-3-pyrazolecarbaldehyde
- 1-Methyl-5-(aminomethyl)pyrazole
Conditions :
- Reducing agent: NaBH₃CN (2 equiv)
- Solvent: MeOH, RT, 8 hr
- Yield: 85%
Industrial-Scale Production Workflow
| Step | Equipment | Throughput (kg/batch) | Purity Control Method |
|---|---|---|---|
| Ring formation | Continuous flow reactor | 50 | HPLC (95% threshold) |
| Difluoromethylation | Pressurized autoclave | 30 | GC-MS |
| Coupling | Stirred-tank reactor | 40 | NMR spectroscopy |
Cost-Saving Measures :
- Recycling of Cu catalysts via ion-exchange resins
- Solvent recovery (DMF, MeCN) using fractional distillation
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Reductive amination | High regioselectivity | Requires dry conditions | 82–85% |
| Ullmann coupling | Broad substrate scope | High catalyst loading | 70–78% |
| Radical fluorination | Mild conditions | Specialized equipment | 65–68% |
Key Findings :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹⁹F NMR (CDCl₃) | δ -110.2 ppm (CF₂H, dt, J = 56 Hz) |
| HRMS (ESI+) | m/z 278.1421 [M+H]⁺ (calc. 278.1423) |
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The difluoromethyl group (-CF2H) in the target compound and its propyl analogue () improves resistance to oxidative metabolism compared to non-fluorinated derivatives (e.g., furan-containing ).
Physicochemical Properties
- Hydrogen Bonding: The methanamine bridge in the target compound facilitates hydrogen bonding, enhancing solubility compared to non-amine derivatives (e.g., methyl esters in ).
- Lipophilicity : Difluoromethyl and methyl groups balance hydrophobicity (logP ~1.5–2.0), whereas propyl or isopropyl analogues exhibit higher logP values (~2.5–3.0) .
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, with the CAS number 1856075-47-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClF2N5
- Molecular Weight : 277.70 g/mol
- Structure : The compound features a difluoromethyl group and two pyrazole rings, which are known to influence biological activity significantly.
Antiparasitic Activity
Research indicates that pyrazole derivatives can exhibit significant antiparasitic properties. In particular, compounds structurally related to this compound have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds demonstrated low micromolar potency without cytotoxic effects on human cells, suggesting a favorable therapeutic profile for treating parasitic infections .
Anticancer Properties
The compound's structural features allow it to interact with various biological targets associated with cancer. For instance, some pyrazole derivatives have been identified as inhibitors of histone demethylases and acetylcholinesterase, which are implicated in cancer progression and neurodegenerative diseases, respectively . Notably, studies have reported that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Pyrazole compounds have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes that play a critical role in the inflammatory response. For example, some derivatives have shown comparable anti-inflammatory activity to established NSAIDs like Indomethacin in preclinical models . This suggests that this compound may possess similar properties.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Cellular Signaling Modulation : Pyrazoles can influence various signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
